![molecular formula C25H31N3O5 B2658975 2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034585-20-9](/img/structure/B2658975.png)
2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with significant applications in medicinal chemistry and pharmaceutical research. Its unique structure provides it with properties that make it valuable in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps. A common starting point is the piperazine ring, which is functionalized with a hydroxypropyl group and a tert-butoxy protecting group. Subsequent steps involve forming the benzo[de]isoquinoline core through cyclization reactions and introducing the 2-oxoethyl substituent under controlled conditions.
Industrial Production Methods: In industrial settings, the synthesis may be optimized for scalability. This includes using high-yield reactions, efficient purification techniques such as chromatography, and ensuring the stability of intermediates. Reaction conditions like temperature, pressure, and solvent choice are finely tuned to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxypropyl group, forming ketones or aldehydes under strong oxidative conditions.
Reduction: The piperazine ring and benzo[de]isoquinoline core can undergo reduction, affecting the overall stability and activity of the compound.
Substitution: Various functional groups can be introduced or replaced on the benzo[de]isoquinoline core or the piperazine ring under nucleophilic or electrophilic substitution conditions.
Common Reagents and Conditions: Reagents like Grignard reagents, halogenating agents, and oxidizing agents are frequently used. Reaction conditions often involve inert atmospheres, specific solvent choices (like dichloromethane or tetrahydrofuran), and precise control over reaction times and temperatures.
Major Products: The main products of these reactions are typically modified versions of the compound with functional groups that can further enhance its properties or facilitate its use in specific applications.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, facilitating the formation of complex molecules with potential pharmaceutical applications.
Biology: It serves as a ligand in biochemical assays, helping to study interactions with various biological targets such as enzymes and receptors.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Its unique structure allows it to interact with specific molecular targets in the body.
Industry: It finds applications in the development of new materials, including polymers and advanced coatings, due to its stability and reactivity.
Mécanisme D'action
The compound exerts its effects by interacting with molecular targets, such as enzymes, receptors, and nucleic acids. The hydroxypropyl group and the benzo[de]isoquinoline core play critical roles in binding to these targets, influencing biological pathways. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
2-(2-(4-hydroxypropyl)piperazin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives with varying piperazine substituents
Isoquinoline-based compounds with different alkyl or aryl substituents
This compound's combination of functional groups and its structural complexity make it a valuable tool in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-25(2,3)33-16-18(29)14-26-10-12-27(13-11-26)21(30)15-28-23(31)19-8-4-6-17-7-5-9-20(22(17)19)24(28)32/h4-9,18,29H,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPYEVLMQPDNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
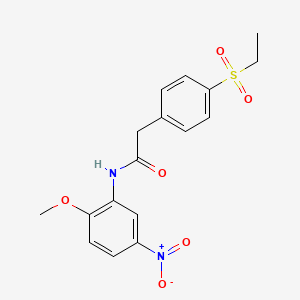
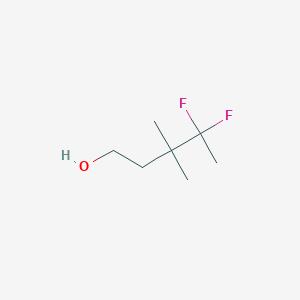
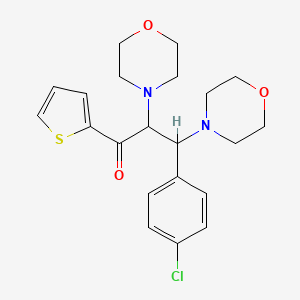
![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2658895.png)
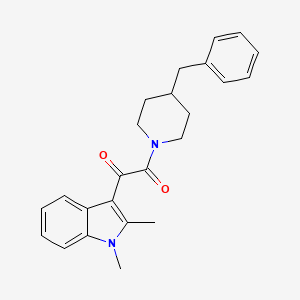

![2-methoxy-4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2658899.png)
![5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2658901.png)
![Tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B2658902.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2658904.png)
![N-(4-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2658909.png)
![N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2658911.png)
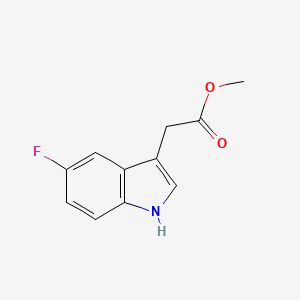
![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2658915.png)
